6-methyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
6-Methyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic heterocyclic compound featuring a thieno[2,3-c]pyridine core. This structure is modified with a 5-nitrofuran-2-amido substituent at position 2, a methyl group at position 6, and a carboxamide group at position 2. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
6-methyl-2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S.ClH/c1-17-5-4-7-9(6-17)24-14(11(7)12(15)19)16-13(20)8-2-3-10(23-8)18(21)22;/h2-3H,4-6H2,1H3,(H2,15,19)(H,16,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJZPZSPKUWRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(O3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural features that can be modified to enhance pharmacological properties.
Key Insights:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of thieno[2,3-c]pyridines may possess antibacterial and antifungal properties. The nitrofuran moiety is known for its efficacy against various pathogens.
- Cancer Research: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways.
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under exploration. Its ability to interact with biological systems makes it a candidate for developing agrochemicals that can effectively manage pests while minimizing environmental impact.
Case Studies:
- Research has shown that nitrofuran derivatives can disrupt the metabolic processes of certain pests, leading to effective pest control strategies.
Materials Science
Due to its unique chemical structure, this compound can be utilized in the development of new materials with specific properties.
Applications:
- Polymer Chemistry: The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical strength.
- Coatings and Adhesives: Its chemical properties may allow for the creation of coatings that exhibit resistance to corrosion and wear.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Exhibits biological activity; further studies needed |
| Agricultural Chemistry | Pesticides, herbicides | Effective against certain pests; eco-friendly options |
| Materials Science | Polymers, coatings | Enhanced stability and protective properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other thieno[2,3-c]pyridine derivatives. Below is a comparative analysis based on molecular features, substituent effects, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Key Observations:
This group is associated with antimicrobial activity in analogs like nitrofurantoin . In contrast, the Boc-protected amine and ethyl ester in the comparator compound () increase lipophilicity, making it more suitable as a synthetic intermediate rather than a bioactive molecule .
Molecular Weight and Bioavailability
- The target compound’s higher molecular weight (420.84 g/mol) compared to the ethyl ester analog (350.41 g/mol) may influence membrane permeability. However, the hydrochloride salt counterbalances this by improving aqueous solubility.
Functional Group Diversity
- The carboxamide group in the target compound facilitates hydrogen bonding, a feature critical for target binding in drug-receptor interactions.
- The ethyl ester in the comparator compound serves as a protecting group, often hydrolyzed during synthesis to yield active carboxylic acids.
Research Findings and Limitations
- Antimicrobial Hypotheses: The nitrofuran moiety is a hallmark of drugs like nifurtimox (antitrypanosomal) and nitrofurantoin (antibacterial). Structural parallels suggest the target compound may share similar mechanisms, such as nitroreductase activation leading to DNA damage .
- Synthetic Utility : The comparator compound () lacks bioactive substituents, emphasizing its role in multi-step synthesis rather than direct therapeutic use.
- Data Gaps: No direct comparative studies or in vitro/in vivo data for the target compound are available in open-access literature. Further research is needed to validate its efficacy, toxicity, and pharmacokinetic profile.
Preparation Methods
Gewald Reaction for Thiophene Intermediate
The Gewald reaction facilitates the formation of 2-aminothiophenes, which serve as precursors for the thienopyridine core. A typical procedure involves:
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Reacting a cyanoacetamide derivative (e.g., ethyl cyanoacetate) with elemental sulfur and a ketone (e.g., cyclohexanone) in ethanol under reflux (80°C, 12 hours).
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Isolating the 2-aminothiophene intermediate via filtration and recrystallization (yield: 65–75%).
Example Reaction:
Nitrosation-Cyclization to Form Pyridine Ring
The tetrahydrothienopyridine intermediate is converted to the aromatic thieno[2,3-c]pyridine via nitrosation and acid-mediated cyclization:
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Treating 4-hydroxy-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with sodium nitrite in hydrochloric acid (0–15°C, 3 hours).
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Heating the nitroso intermediate in 6 M HCl (60°C, 2 hours) to eliminate the nitroso group and aromatize the ring.
Key Conditions:
-
Critical parameters: Temperature control during nitrosation to avoid side reactions.
Introduction of the 6-Methyl Group
Methylation at the 6-position is achieved through N-alkylation of the pyridine nitrogen.
Alkylation Protocol
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Reacting the thieno[2,3-c]pyridine core with methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) in anhydrous toluene.
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Stirring at room temperature for 6 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Example:
Functionalization at Position 2: 5-Nitrofuran-2-Amido Installation
The 5-nitrofuran-2-amido group is introduced via amide coupling using a 5-nitrofuran-2-carbonyl chloride intermediate.
Synthesis of 5-Nitrofuran-2-Carbonyl Chloride
Amide Coupling
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Adding the acyl chloride to a solution of 6-methylthieno[2,3-c]pyridine-2-amine and triethylamine (2.0 equiv) in DCM.
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Stirring for 5 hours, followed by column chromatography (ethyl acetate/hexane) to isolate the amide.
Reaction Scheme:
Carboxamide Formation at Position 3
The 3-carboxamide group is installed through hydrolysis-amination of a pre-existing ester or nitrile group.
Hydrolysis of Ester to Carboxylic Acid
Conversion to Carboxamide
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Reacting the carboxylic acid with ammonium chloride using a coupling agent (e.g., HATU) in DMF.
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Purifying via recrystallization from ethanol/water (yield: 65–75%).
Hydrochloride Salt Preparation
The final compound is converted to its hydrochloride salt for enhanced stability and solubility:
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Dissolving the free base in anhydrous ethanol and adding concentrated HCl (1.1 equiv) at 0°C.
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Filtering the precipitate and washing with cold ether (yield: 95–98%).
Summary of Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Gewald Reaction | Cyanoacetamide, S₈, EtOH, reflux | 65–75% |
| 2 | Nitrosation-Cyclization | NaNO₂, HCl, 60°C | 43–56% |
| 3 | N-Methylation | CH₃I, NaH, Toluene, rt | 70–85% |
| 4 | Amide Coupling | 5-Nitrofuran-2-COCl, Et₃N, DCM | 60–75% |
| 5 | Carboxamide Formation | KOH, HATU, NH₄Cl | 65–75% |
| 6 | Salt Formation | HCl, EtOH, 0°C | 95–98% |
Analytical Data and Characterization
-
1H NMR (DMSO-d6): δ 8.21 (s, 1H, furan-H), 7.89 (d, 1H, amide-NH), 4.32 (q, 2H, CH₂), 3.15 (s, 3H, CH₃), 2.98–2.78 (m, 4H, pyridine-H).
Challenges and Optimization
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, catalyst concentration, and solvent polarity. For example, fractional factorial designs can identify critical factors affecting yield (e.g., HCl concentration during salt formation ). Statistical analysis (ANOVA) helps prioritize variables, reducing experimental iterations while maintaining robustness .
Example Experimental Parameters :
| Factor | Low Level | High Level |
|---|---|---|
| Reaction Temperature | 60°C | 80°C |
| HCl Concentration | 1.0 M | 3.0 M |
| Stirring Time | 1 hour | 3 hours |
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Confirm proton environments (e.g., nitrofuran protons at δ 7.8–8.2 ppm) and methyl groups in the thienopyridine core .
- X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks in the hydrochloride salt .
- HPLC-MS : Assess purity (>98%) and detect trace intermediates using C18 columns with acetonitrile/water gradients .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Use PPE (nitrile gloves, goggles) to prevent skin/eye irritation (H315, H319 ).
- Conduct reactions in fume hoods to mitigate respiratory hazards (H335 ).
- Store in airtight containers at 2–8°C to avoid hygroscopic degradation .
Q. How does the hydrochloride salt influence solubility and bioactivity?
- Methodological Answer :
- Solubility Testing : Compare solubility in polar solvents (e.g., DMSO vs. methanol) via shake-flask methods. Hydrochloride salts typically enhance aqueous solubility, critical for in vitro assays .
- Bioactivity Correlation : Use dose-response curves (IC50) to evaluate salt vs. free base efficacy in antimicrobial assays .
Advanced Research Questions
Q. What computational strategies predict reaction pathways for this compound?
- Methodological Answer :
- Apply quantum chemical calculations (DFT) to model nitration and amidation steps. Tools like Gaussian or ORCA optimize transition states and intermediates .
- Machine learning (e.g., ICReDD’s reaction path search) identifies optimal conditions by integrating experimental data with computational predictions .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Perform meta-analysis using standardized assay protocols (e.g., fixed cell viability endpoints).
- Validate discrepancies via orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Use hierarchical clustering to group structurally similar analogs and identify outliers .
Q. What methodologies identify degradation products under stress conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions.
- LC-QTOF-MS : Profile degradation products with high-resolution mass accuracy. Key degradation pathways include nitrofuran ring oxidation and thienopyridine hydrolysis .
Q. How do advanced spectroscopic methods resolve tautomeric forms?
- Methodological Answer :
- Dynamic NMR : Monitor tautomerization kinetics in DMSO-d6 at variable temperatures (25–80°C).
- Solid-State NMR : Compare hydrochloride salt vs. free base to detect polymorphic shifts .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
